6-fluoro-5-iodo-1H-indole
Overview
Description
6-Fluoro-5-iodo-1H-indole is a halogenated indole derivative. Indole derivatives are significant in various fields due to their biological activities and applications in medicinal chemistry. The presence of both fluorine and iodine atoms in the indole ring enhances its reactivity and potential for diverse chemical transformations.
Mechanism of Action
Target of Action
Indole derivatives, in general, have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.
Mode of Action
It’s worth noting that indole derivatives are known to interact with their targets, causing various changes at the molecular level .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoro-5-iodo-1H-indole typically involves halogenation reactions. One common method is the electrophilic substitution of indole with fluorine and iodine sources. The reaction conditions often include the use of halogenating agents such as N-iodosuccinimide and Selectfluor. The process may involve multiple steps, including protection and deprotection of functional groups to achieve the desired substitution pattern.
Industrial Production Methods: Industrial production of this compound may involve scalable halogenation techniques. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency of the product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the indole ring or the halogen atoms.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, forming carbon-carbon bonds with various aryl or alkyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride and potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate in organic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted indole derivative.
Scientific Research Applications
Chemistry: 6-Fluoro-5-iodo-1H-indole is used as a building block in organic synthesis. Its halogen atoms provide reactive sites for further functionalization, making it valuable in the synthesis of complex molecules.
Biology and Medicine: Indole derivatives, including this compound, have shown potential in medicinal chemistry. They are investigated for their anticancer, antiviral, and antimicrobial properties. The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its reactivity and versatility make it a valuable intermediate in the synthesis of active ingredients.
Comparison with Similar Compounds
5-Fluoroindole: Similar in structure but lacks the iodine atom, affecting its reactivity and biological activity.
5-Iodoindole: Contains iodine but lacks the fluorine atom, influencing its chemical properties and applications.
6-Fluoroindole:
Uniqueness: 6-Fluoro-5-iodo-1H-indole is unique due to the presence of both fluorine and iodine atoms. This dual halogenation provides distinct reactivity patterns and enhances its potential for diverse chemical transformations. Its unique structure also contributes to its biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
6-fluoro-5-iodo-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FIN/c9-6-4-8-5(1-2-11-8)3-7(6)10/h1-4,11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSPTROGHINDGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)I)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FIN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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